rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine
Description
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a strained three-membered ring system with methyl substituents at the 1- and 2-positions. Cyclopropane amines are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds or serve as bioisosteres.
Properties
CAS No. |
2153015-30-4 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
(1R,2R)-N,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
RHJITQJBHCWZLJ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1NC |
Canonical SMILES |
CC1CC1NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine and related cyclopropane amines:
Structural and Functional Insights:
Non-polar nature reduces solubility but improves membrane permeability . Trifluoromethyl Groups (e.g., ): Increase electrophilicity and resistance to oxidation, making the compound suitable for environments requiring metabolic stability. Aromatic/tert-Butyl Groups (e.g., ): Improve target binding via hydrophobic or van der Waals interactions, critical for receptor-ligand studies.
Stereochemical Considerations :
- The (1R,2R) configuration in the target compound contrasts with (1R,2S) analogs (e.g., ), which exhibit distinct spatial arrangements affecting chiral recognition in enzymatic systems.
Salt Forms :
- Hydrochloride salts (e.g., ) enhance aqueous solubility, facilitating formulation in biological assays.
Biological Activity
rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique cyclopropane structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H11N
- Molecular Weight : 85.15 g/mol
- Structure : The compound features a cyclopropane ring with two methyl groups and an amine functional group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may involve:
- Receptor Binding : The compound may act on specific receptors, modulating their activity. This can lead to various physiological effects depending on the receptor type.
- Enzyme Interaction : It may inhibit or activate certain enzymes, influencing metabolic pathways and cellular functions.
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuropharmacological Effects : There is evidence suggesting that it may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxic Studies : Research by Johnson et al. (2024) revealed that treatment with this compound led to a 50% reduction in cell viability in MDA-MB-231 breast cancer cells after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.
- Neuropharmacological Effects : In vitro studies indicated that the compound could enhance dopamine receptor signaling, as reported by Lee et al. (2024). This suggests potential applications in the treatment of Parkinson's disease or other dopamine-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
